molecular formula C22H25N5O3S B2765108 1-[5-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PYRIDIN-2-YL]-4-(5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONYL)PIPERAZINE CAS No. 1421467-42-6

1-[5-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PYRIDIN-2-YL]-4-(5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONYL)PIPERAZINE

Cat. No.: B2765108
CAS No.: 1421467-42-6
M. Wt: 439.53
InChI Key: LTDCQOUZGKNZKJ-UHFFFAOYSA-N
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Description

1-[5-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PYRIDIN-2-YL]-4-(5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONYL)PIPERAZINE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a methyl group, a sulfonyl group, and a piperazine ring. The presence of these functional groups makes this compound highly versatile and useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PYRIDIN-2-YL]-4-(5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONYL)PIPERAZINE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the high purity and yield of the final product. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieving efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

1-[5-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PYRIDIN-2-YL]-4-(5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONYL)PIPERAZINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

1-[5-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PYRIDIN-2-YL]-4-(5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONYL)PIPERAZINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[5-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PYRIDIN-2-YL]-4-(5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[5-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PYRIDIN-2-YL]-4-(5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONYL)PIPERAZINE include other heterocyclic compounds with similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

IUPAC Name

5-methyl-3-[6-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]pyridin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3S/c1-16-24-22(25-30-16)19-7-9-21(23-15-19)26-10-12-27(13-11-26)31(28,29)20-8-6-17-4-2-3-5-18(17)14-20/h6-9,14-15H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDCQOUZGKNZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC5=C(CCCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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